REACTION_CXSMILES
|
P(Br)(Br)(Br)=O.O[C:7]1[C:12]([N+]([O-])=O)=CC(F)=CN=1.[Br:17][C:18]1[C:23]([N+:24]([O-])=O)=[CH:22][C:21]([F:27])=[CH:20][N:19]=1>>[F:27][C:21]1[CH:20]=[N:19][C:18]([Br:17])=[C:23]2[C:22]=1[CH:7]=[CH:12][NH:24]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate during workup
|
Type
|
CUSTOM
|
Details
|
to isolate this highly water soluble compound from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
could be used without further purification in the subsequent azaindole forming reaction
|
Type
|
ADDITION
|
Details
|
Addition of the pyridine 6 to excess vinyl magnesium bromide in THF at low temperature
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CNC2=C(N=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |